5-Chloro-7-iodo-8-isopropoxyquinoline chemical structure
5-Chloro-7-iodo-8-isopropoxyquinoline chemical structure
Title: In-Depth Technical Guide: Synthesis, Reactivity, and Applications of 5-Chloro-7-iodo-8-isopropoxyquinoline
Executive Summary
5-Chloro-7-iodo-8-isopropoxyquinoline (CAS: 106920-05-2) is a highly specialized quinoline ether derivative ()[1]. Synthesized primarily via the O-alkylation of the well-known metallo-chelator clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), this compound serves as a critical intermediate in advanced heterocyclic synthesis[2]. By masking the free hydroxyl group, chemists intentionally abolish the molecule's innate metal-chelating properties, transforming it into a sterically tuned, regioselective substrate for Unimolecular Radical Nucleophilic Substitution (SRN1) reactions ()[3].
Structural and Physicochemical Profiling
The architecture of 5-chloro-7-iodo-8-isopropoxyquinoline is defined by three distinct functional zones:
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The Quinoline Core: Provides an electron-deficient aromatic system, facilitating radical stabilization.
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The Halogen Axis (5-Cl, 7-I): The differential bond dissociation energies between C-Cl and C-I dictate the molecule's reactivity. The weaker C-I bond acts as the primary cleavage site during single-electron transfer (SET) processes.
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The 8-Isopropoxy Group: The bulky isopropyl ether serves a dual purpose. Sterically, it shields the adjacent 7-position, requiring highly reactive intermediates (like radicals) for substitution. Electronically, it prevents the nitrogen-oxygen bidentate chelation of transition metals, fundamentally altering the molecule's biological behavior ()[4].
Table 1: Quantitative Physicochemical Profile
| Property | Value |
|---|---|
| Chemical Name | 5-Chloro-7-iodo-8-isopropoxyquinoline |
| CAS Registry Number | 106920-05-2 |
| Molecular Formula | C12H11ClINO |
| Molecular Weight | 347.58 g/mol |
| Precursor | Clioquinol (CAS: 130-26-7) |
| Primary Role | SRN1 Substrate / Synthetic Intermediate |
Synthesis Methodology (O-Alkylation Workflow)
The synthesis of 5-chloro-7-iodo-8-isopropoxyquinoline relies on the nucleophilic substitution (SN2) of isopropyl bromide by the clioquinol phenoxide anion ()[2].
Fig 1: Stepwise O-alkylation workflow of Clioquinol to synthesize the 8-isopropoxy derivative.
Self-Validating Protocol: O-Alkylation
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Preparation: Dissolve 5-chloro-7-iodo-8-hydroxyquinoline (1.0 eq) in anhydrous DMSO.
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Causality: DMSO is a polar aprotic solvent. It strongly solvates the potassium cation but leaves the phenoxide anion unsolvated and highly nucleophilic, which is mandatory to overcome the steric hindrance of the secondary alkyl halide (isopropyl bromide) ()[5].
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Deprotonation: Add K2CO3 (2.0 eq) and stir at 20°C for 30 minutes.
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Validation: The reaction mixture will transition from a pale yellow suspension to a deep orange/red homogeneous solution, visually confirming the formation of the highly conjugated phenoxide anion.
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Alkylation: Add isopropyl bromide (1.5 eq) dropwise. Stir for 16 hours at 20°C.
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Causality: The reaction is strictly maintained at room temperature. Elevated temperatures would promote the competing E2 elimination of isopropyl bromide to propylene gas, drastically reducing the yield.
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Purification & Final Validation: Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography (EtOAc/Hexane 1:1) to achieve ~93% yield.
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Self-Validation: Analyze the product via 1H NMR (CDCl3). The success of the reaction is confirmed by the complete disappearance of the broad -OH singlet (~8.5 ppm) and the emergence of a characteristic septet at ~4.9 ppm (1H, -CH(CH3)2) and a doublet at ~1.4 ppm (6H, -CH(CH3)2) ()[2].
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Reactivity: The SRN1 Pathway and Furoquinoline Synthesis
The most prominent application of 5-chloro-7-iodo-8-isopropoxyquinoline is its use as an electrophile in SRN1 reactions to construct complex fused heterocycles, such as furo[3,2-h]quinolines.
Fig 2: SRN1 catalytic cycle and subsequent cyclization to furo[3,2-h]quinoline.
Self-Validating Protocol: SRN1 Coupling and Cyclization
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Enolate Formation: React a ketone (e.g., pinacolone) with potassium tert-butoxide (t-BuOK) in liquid ammonia or DMSO.
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Causality:t-BuOK is a strong, sterically hindered base. It ensures quantitative enolization without acting as a competing nucleophile against the quinoline core.
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Coupling (SRN1): Introduce 5-chloro-7-iodo-8-isopropoxyquinoline (1.0 eq) to the enolate under an inert atmosphere. Apply microwave irradiation (70-120°C) or UV light.
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Causality: The stimulus initiates a single-electron transfer (SET) to the quinoline, forming a radical anion. The C-I bond, being significantly weaker than the C-Cl bond, selectively fragments to yield a highly reactive aryl radical at the 7-position ()[3].
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Propagation Monitoring:
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Validation: Extract a micro-aliquot and treat it with aqueous AgNO3. The immediate formation of a yellow AgI precipitate validates that the C-I bond cleavage and radical propagation are actively occurring.
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Cyclization: Isolate the intermediate alpha-arylated ketone. Treat with concentrated HBr at 100°C.
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Causality: The harsh acidic conditions serve a dual purpose: they cleave the isopropyl ether to regenerate the 8-hydroxyl group (deprotection), and simultaneously catalyze the intramolecular dehydration/cyclization between the ketone and the hydroxyl group to form the furan ring[3].
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Pharmacological Implications: The Chelation Hypothesis
In drug development, particularly for antiparasitic (antileishmanial) and anticancer agents, the 8-hydroxyquinoline scaffold is prized for its ability to act as an ionophore, chelating intracellular metals like Cu2+ and Zn2+ to induce oxidative stress[6].
Converting clioquinol to 5-chloro-7-iodo-8-isopropoxyquinoline provides a critical negative control in structure-activity relationship (SAR) studies.
Table 2: Pharmacological Impact of 8-O-Alkylation (Leishmania models)
| Compound | Chelation Status | IC50 (µM) | Biological Activity |
|---|---|---|---|
| Clioquinol (8-OH) | Active (Bidentate) | 3.21 ± 0.56 | High |
| 8-Methoxyquinoline analog | Inactive (Masked) | > 50.0 | Depleted |
| 8-Isopropoxyquinoline analog | Inactive (Masked) | > 50.0 | Depleted |
Data synthesized from comparative quinoline scaffold evaluations ()[4].
Causality in Drug Design: The complete depletion of biological activity upon introducing the 8-isopropoxy function proves that the mechanism of action is entirely dependent on metal chelation[4]. The bulky isopropyl group physically blocks the nitrogen-oxygen binding pocket, rendering the molecule incapable of forming the necessary cytotoxic metallo-complexes inside the parasite or tumor cell.
References
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Beugelmans, R., & Bois-Choussy, M. (1987). "A convenient access to furo[3,2-h]quinolines and to furo[3,2-b]pyridines VIA SRN1 reactions." Heterocycles. URL:[Link]
- Bush, A. I., et al. (2004). "8-hydroxy quinoline derivatives" (WO2004007461A1). World Intellectual Property Organization.
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MDPI Pharmaceuticals. (2024). "Evolution of the Quinoline Scaffold for the Treatment of Leishmaniasis: A Structural Perspective." URL:[Link]
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LookChem. "Cas 130-26-7, Clioquinol & Derivatives." URL:[Link]
Sources
- 1. 5-chloro-7-iodo-8-isopropoxyquinoline | 106920-05-2 [chemicalbook.com]
- 2. WO2004007461A1 - 8-hydroxy quinoline derivatives - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Evolution of the Quinoline Scaffold for the Treatment of Leishmaniasis: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. mdpi.com [mdpi.com]
